8-ethoxy-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
CAS No.:
Cat. No.: VC20116978
Molecular Formula: C25H24N2O3S5
Molecular Weight: 560.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O3S5 |
|---|---|
| Molecular Weight | 560.8 g/mol |
| IUPAC Name | 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
| Standard InChI | InChI=1S/C25H24N2O3S5/c1-5-29-14-8-10-18-16(11-14)21-22(34-35-23(21)31)25(3,4)27(18)20(28)13-32-24-26-17-9-7-15(30-6-2)12-19(17)33-24/h7-12H,5-6,13H2,1-4H3 |
| Standard InChI Key | QGYYERGXVNDVRK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC5=C(S4)C=C(C=C5)OCC |
Introduction
The compound 8-ethoxy-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione is a complex organic molecule featuring a unique combination of a benzothiazole ring and a dithiolquinoline moiety. This compound belongs to the class of sulfur-containing heterocycles, which are known for their diverse biological activities and synthetic utility in organic chemistry.
Key Structural Features
-
Molecular Formula: C25H24N2O3S5
-
Molecular Weight: Approximately 560.8 g/mol
-
Structural Components: Includes a dithioloquinoline core and a benzothiazole moiety, contributing to its potential biological activities and chemical reactivity.
Synthesis Overview
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates such as benzothiazole and dithiolquinoline derivatives. The general synthetic route can be influenced by factors like temperature control and solvent selection, which significantly affect reaction kinetics and product distribution.
Biological Activities
The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to modulate various biological pathways, although specific biological activities are yet to be fully explored.
Potential Applications
Given its structural components, this compound has promising applications in scientific research across various fields, including medicinal chemistry. Understanding its interactions within biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Ethoxybenzothiazole | Benzothiazole moiety | Antimicrobial |
| 4-Dimethylaminobenzothiazole | Similar core structure | Anticancer |
| 7-Methylbenzothiazole | Modified benzothiazole | Antiviral |
The uniqueness of 8-ethoxy-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinoline-1-thione lies in its combination of benzothiazole and dithioloquinoline moieties, conferring distinct chemical and biological properties.
Research Findings and Future Directions
Research on this compound highlights its potential in medicinal chemistry due to its unique structural features. Further studies focusing on its interactions with biological targets are essential for understanding its potential therapeutic effects. These studies will provide insights into the mechanisms underlying its biological activities and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume